molecular formula C17H11N3O3 B2490953 N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941957-48-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No. B2490953
CAS RN: 941957-48-8
M. Wt: 305.293
InChI Key: OLBKUMJTKRDCTD-UHFFFAOYSA-N
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Description

This compound is part of the heterocyclic chemistry domain, focusing on synthesizing compounds with potential antimicrobial activities and other biological effects. These compounds often involve the functionalization and interaction of benzoxazole and isoxazole rings, leading to a variety of chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis involves photochemical or thermal isomerization processes, leading to complex heterocyclic compounds. For instance, N-Benzyl-2H-azirine-2-carboxamides, related to the structure of interest, were prepared through the photochemical isomerization of 5-benzyl-aminoisoxazoles, further reacting with dialkyl phosphite to afford benzamido-N-benzyl-acetamides via 5-benzylamino-oxazoles (Nishiwaki & Fujiyama, 1972).

Molecular Structure Analysis

Single crystal X-ray diffraction methods, along with IR, 1H, and 13C NMR spectroscopy, have been employed to elucidate the molecular structure of similar compounds. For example, Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and its structure confirmed by these techniques (Marjani et al., 2013).

Chemical Reactions and Properties

Reactions involving benzo[d]isoxazoles, such as gold-catalyzed cycloadditions, highlight the reactivity and chemical versatility of these compounds. Such reactions offer pathways to polysubstituted oxazines and oxazepines, showcasing the potential for complex molecular architecture construction (Xu et al., 2018).

Future Directions

Benzoxazole derivatives, including “N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide”, offer valuable insights for designing new chemical entities in medicinal chemistry . Their wide spectrum of pharmacological activities makes them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic areas and optimizing their synthesis process .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-16(15-9-10-18-23-15)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)22-17/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBKUMJTKRDCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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